![molecular formula C20H19N3O4 B8634726 4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile](/img/structure/B8634726.png)
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes multiple methoxy groups and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of 4-chloro-6,7-dimethoxyquinoline, which is then reacted with 3,4-dimethoxyaniline under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various nucleophiles and electrophiles for substitution reactions. The conditions can vary widely depending on the desired reaction, but they often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce simpler quinoline structures.
Aplicaciones Científicas De Investigación
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application, but they often involve key proteins involved in cellular signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile include:
3,4-Dimethoxyaniline: A simpler compound with similar methoxy groups but lacking the quinoline structure.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Another compound with a similar quinoline core but different functional groups.
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with methoxy groups, used in various chemical and biological studies.
Uniqueness
What sets this compound apart is its combination of methoxy groups and a carbonitrile group within a quinoline framework. This unique structure imparts specific chemical properties and reactivity, making it particularly valuable for certain applications in research and industry.
Propiedades
Fórmula molecular |
C20H19N3O4 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
4-(3,4-dimethoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H19N3O4/c1-24-16-6-5-13(7-17(16)25-2)23-20-12(10-21)11-22-15-9-19(27-4)18(26-3)8-14(15)20/h5-9,11H,1-4H3,(H,22,23) |
Clave InChI |
PPNMPEHEXLGGID-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)C#N)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
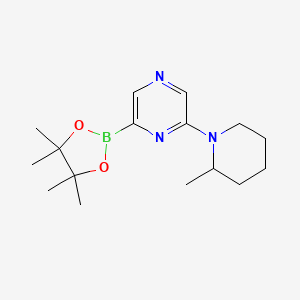
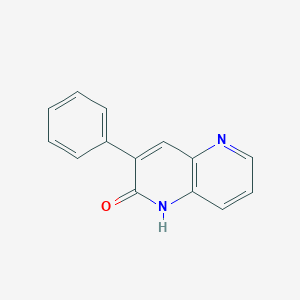
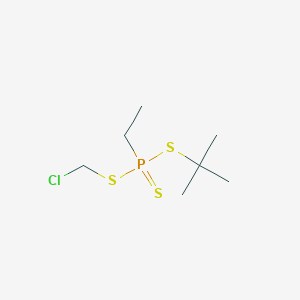
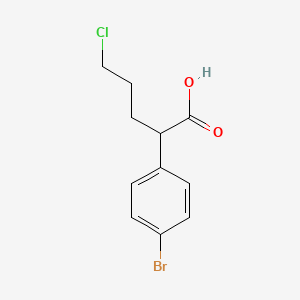
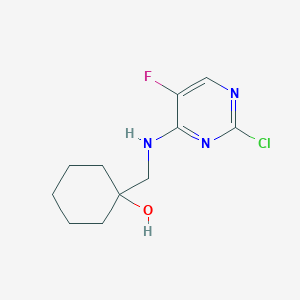
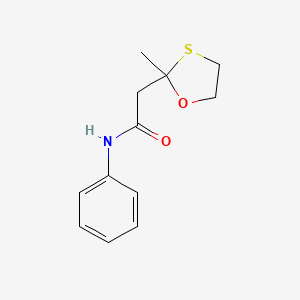
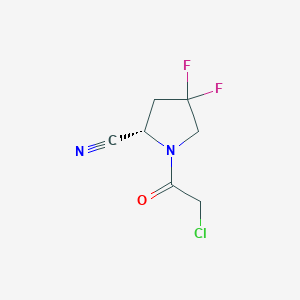
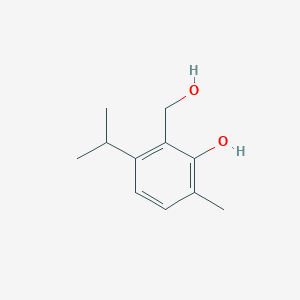
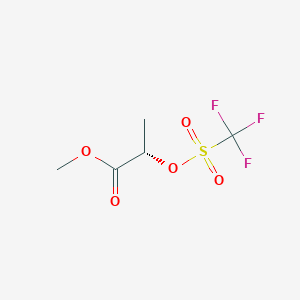
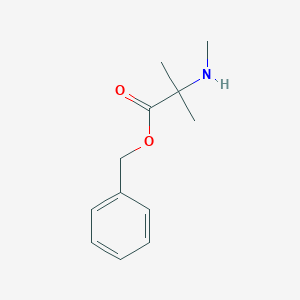
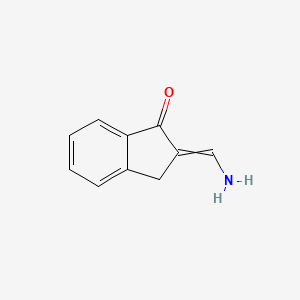
![4-chloro-2-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B8634709.png)
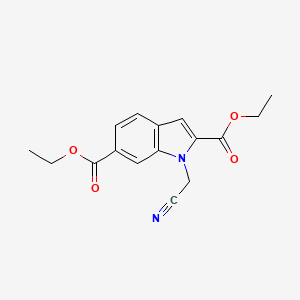
![1-Chloro-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B8634752.png)
